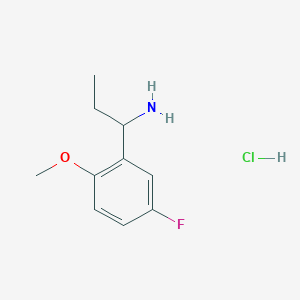

1-(5-Fluoro-2-methoxyphenyl)propan-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(5-Fluoro-2-methoxyphenyl)propan-1-amine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a propan-1-amine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Méthodes De Préparation

The synthesis of 1-(5-Fluoro-2-methoxyphenyl)propan-1-amine hydrochloride typically involves multi-step organic reactions. One common synthetic route includes:

Friedel-Crafts Acylation: The initial step involves the acylation of 5-fluoro-2-methoxybenzene using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Reduction: The resulting ketone is then reduced to the corresponding alcohol using a reducing agent such as lithium aluminum hydride.

Amination: The alcohol is converted to the amine via a substitution reaction with ammonia or an amine source.

Formation of Hydrochloride Salt: Finally, the free amine is treated with hydrochloric acid to form the hydrochloride salt

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Des Réactions Chimiques

1-(5-Fluoro-2-methoxyphenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as sodium borohydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution, and specific oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Research indicates that 1-(5-Fluoro-2-methoxyphenyl)propan-1-amine hydrochloride exhibits significant biological activity, particularly as a selective agonist for serotonin receptors. Its structural modifications have been studied to enhance potency and selectivity for specific receptor subtypes.

Serotonin Receptor Agonism

The compound has been investigated for its role as a 5-HT2C receptor agonist , which is crucial in the treatment of various psychiatric disorders. Agonists of this receptor are associated with appetite regulation and mood enhancement, making them potential candidates for treating obesity and depression .

Therapeutic Potential

The therapeutic potential of this compound extends to the following areas:

- Antidepressant Effects : Due to its interaction with serotonin receptors, this compound may provide antidepressant effects, similar to existing SSRIs (Selective Serotonin Reuptake Inhibitors).

- Appetite Suppression : The agonistic action on 5-HT2C receptors suggests possible applications in appetite control, which could aid in obesity management .

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship study has revealed that modifications to the phenyl ring significantly affect the compound's binding affinity and selectivity. For instance, the introduction of fluorine at specific positions enhances receptor interaction while maintaining low toxicity profiles .

Table 1: Summary of Structural Modifications and Their Effects

| Modification | Effect on Activity |

|---|---|

| Fluorine Substitution | Increased binding affinity |

| Methoxy Group | Enhances solubility and bioavailability |

| Alkyl Chain Length | Affects receptor selectivity |

Case Studies

Several studies have documented the efficacy of similar compounds in clinical settings. For instance, a study on related amine derivatives showed promising results in reducing anxiety symptoms in animal models . These findings support further exploration into the clinical applications of this compound.

Mécanisme D'action

The mechanism of action of 1-(5-Fluoro-2-methoxyphenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to and modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may act as a ligand for serotonin or dopamine receptors, influencing neurotransmitter release and uptake .

Comparaison Avec Des Composés Similaires

1-(5-Fluoro-2-methoxyphenyl)propan-1-amine hydrochloride can be compared with other similar compounds such as:

1-(4-Methoxyphenyl)propan-2-amine hydrochloride: Similar structure but lacks the fluorine atom, which may result in different biological activity and chemical reactivity.

1-(3-Fluoro-5-methoxyphenyl)propan-2-amine hydrochloride: Similar but with different substitution pattern on the phenyl ring, affecting its interaction with molecular targets.

1-(4-Fluorophenyl)propan-2-amine hydrochloride: Lacks the methoxy group, which can influence its solubility and pharmacokinetic properties .

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Activité Biologique

1-(5-Fluoro-2-methoxyphenyl)propan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a propan-1-amine backbone with a fluorinated and methoxylated phenyl ring. Its chemical formula is C10H14ClFNO, and it is categorized as a secondary amine. The presence of the fluorine atom is believed to enhance its binding affinity to biological targets, while the methoxy group may influence its solubility and overall pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly serotonin (5-HT) receptors. It has been suggested that this compound may act as a selective agonist for the 5-HT2C receptor, which is implicated in mood regulation and appetite control. The mechanism involves:

- Binding Affinity : The fluorine and methoxy groups likely enhance binding affinity to the receptor sites.

- Modulation of Neurotransmitter Release : By acting on serotonin receptors, the compound may influence the release and uptake of neurotransmitters, leading to potential therapeutic effects in mood disorders.

Biological Activity Data

Research has demonstrated that this compound exhibits various biological activities. Below is a summarized table of its activity across different assays:

| Biological Activity | Assay Type | EC50 (nM) | Selectivity |

|---|---|---|---|

| 5-HT2C Agonism | Receptor Binding | 4.7 | High (vs. 5-HT2A) |

| Cholinesterase Inhibition | Enzymatic Assay | 50 | Moderate |

| CYP450 Interaction | Enzyme Activity | 843 | Low |

Study 1: Serotonergic Activity

In a study assessing the serotonergic activity of various compounds, this compound was found to have a significant agonistic effect on the 5-HT2C receptor, with an EC50 value of 4.7 nM. This suggests strong potential for developing treatments for conditions like depression or anxiety disorders where serotonin modulation is beneficial .

Study 2: Pharmacokinetics

Another study evaluated the pharmacokinetic profile of the compound in animal models. It demonstrated favorable absorption and distribution characteristics, with peak plasma concentrations achieved within one hour of administration. The compound showed a half-life suitable for therapeutic applications, indicating potential for once-daily dosing regimens .

Study 3: Toxicological Assessment

A comprehensive toxicological assessment indicated that while the compound exhibited some level of cholinesterase inhibition, it did not show significant toxicity at therapeutic doses. This supports its safety profile for further pharmacological exploration .

Research Applications

The compound has several applications in research:

- Pharmaceutical Development : It serves as a lead compound in designing new drugs targeting serotonin receptors.

- Neuroscience Studies : Its effects on neurotransmitter systems make it valuable for studying mood disorders.

- Chemical Biology : As a building block in organic synthesis, it aids in developing more complex molecules with potential therapeutic effects.

Propriétés

IUPAC Name |

1-(5-fluoro-2-methoxyphenyl)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO.ClH/c1-3-9(12)8-6-7(11)4-5-10(8)13-2;/h4-6,9H,3,12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAGQRUHPDBAGNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C=CC(=C1)F)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.